6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
CAS No.: 1417634-54-8
Cat. No.: VC4833615
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417634-54-8 |
|---|---|
| Molecular Formula | C11H8ClNO3 |
| Molecular Weight | 237.64 |
| IUPAC Name | 6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15) |
| Standard InChI Key | CHCQKMBNHJJUGQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is C₁₂H₉ClN₂O₃, with a molecular weight of 280.66 g/mol. Its structure integrates a partially saturated quinoline core (1,2-dihydroquinoline) with a ketone group at position 2 and an aldehyde at position 3. Key structural features include:
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Chlorine at C6: Enhances electrophilicity and influences intermolecular interactions.
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Methoxy group at C7: Modulates electronic effects and solubility.
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Aldehyde at C3: Serves as a versatile site for condensation reactions.
X-ray crystallography reveals a planar quinoline ring system with intramolecular hydrogen bonding between the aldehyde oxygen and the adjacent NH group, stabilizing the dihydroquinoline conformation.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step pathway starting from 4-chloro-3-methoxyaniline. A representative route involves:
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Cyclocondensation: Reaction with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinolin-2-one core.
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Vilsmeier-Haack Formylation: Introduction of the aldehyde group at C3 using POCl₃ and DMF.
Optimization Notes:
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Temperature: Prolonged heating (15 hours at 353 K) improves cyclization efficiency but risks decomposition.
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Solvent Systems: Recrystallization from ethyl acetate/petroleum ether (1:3) yields crystals with >95% purity.
Industrial Production
Industrial methods employ continuous flow reactors to enhance yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Microwave-assisted synthesis further accelerates formylation, achieving completion in 2 hours.
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxylic acid derivative | 65 |
| Reduction | NaBH₄, MeOH, RT | 3-Hydroxymethyl derivative | 82 |
| Schiff Base Formation | Aniline, EtOH, reflux | N-(Quinolinyl)imine | 73 |
The aldehyde group exhibits high reactivity, enabling applications in heterocyclic synthesis. For example, condensation with hydrazines yields pyrazole-fused quinolines, which are explored as kinase inhibitors.
Biological Activities and Mechanisms
Antibacterial Properties
Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 12 | 14.2 ± 0.3 |
| Escherichia coli | 16 | 12.8 ± 0.2 |
Mechanistic studies suggest inhibition of DNA gyrase through competitive binding to the ATPase domain, disrupting supercoiling activity.
Applications in Material Science
The compound’s electronic properties make it suitable for:
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OLEDs: As an electron-transport layer, achieving a luminance efficiency of 12 cd/A.
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Chemosensors: Selective detection of Fe³⁺ ions via fluorescence quenching (LOD = 0.2 µM).
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